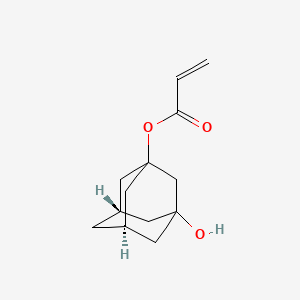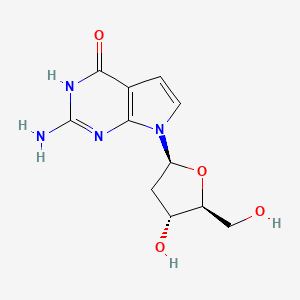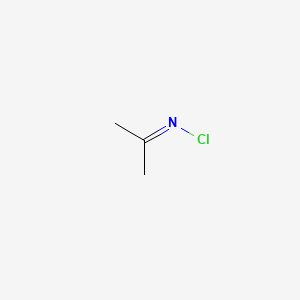
2-Propanimine, N-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-chloropropan-2-imine is an organic compound belonging to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is specifically a derivative of propan-2-imine, where a chlorine atom is attached to the nitrogen atom. Imines are known for their versatility in organic synthesis and their role as intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-chloropropan-2-imine can be synthesized through the reaction of propan-2-imine with a chlorinating agent. One common method involves the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as the chlorinating agent. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the imine.
Industrial Production Methods: In an industrial setting, the production of N-chloropropan-2-imine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-chloropropan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of N-chloropropan-2-imine can yield primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-chloropropan-2-imine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving imine intermediates.
Industry: It is used in the production of agrochemicals and pharmaceuticals, where its reactivity is harnessed to create active ingredients.
Wirkmechanismus
The mechanism of action of N-chloropropan-2-imine involves its reactivity as an electrophile due to the presence of the carbon-nitrogen double bond. This electrophilicity allows it to participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the imine group. The chlorine atom can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Propan-2-imine: The parent compound without the chlorine atom.
N-bromopropan-2-imine: A similar compound where the chlorine is replaced by a bromine atom.
N-iodopropan-2-imine: Another similar compound with an iodine atom instead of chlorine.
Uniqueness: N-chloropropan-2-imine is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. The chlorine atom enhances the electrophilicity of the imine group, making it more reactive in nucleophilic substitution reactions. This increased reactivity can be advantageous in synthetic applications where rapid and efficient transformations are desired.
Eigenschaften
CAS-Nummer |
34508-68-4 |
|---|---|
Molekularformel |
C3H6ClN |
Molekulargewicht |
91.54 g/mol |
IUPAC-Name |
N-chloropropan-2-imine |
InChI |
InChI=1S/C3H6ClN/c1-3(2)5-4/h1-2H3 |
InChI-Schlüssel |
OPJLHEYZZBXNBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)
![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
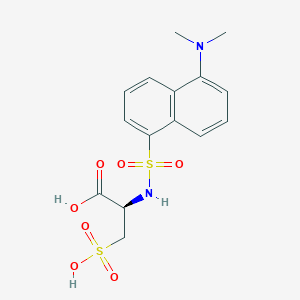

![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
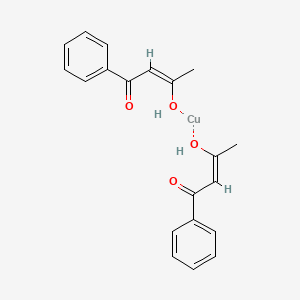
![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
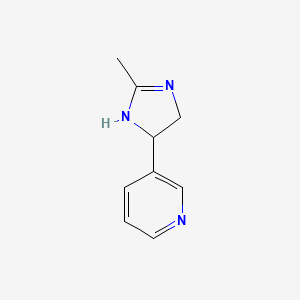
![8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B13819722.png)
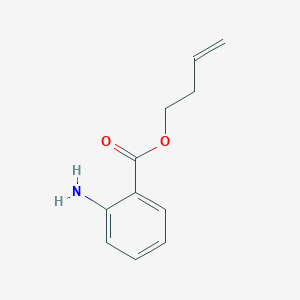
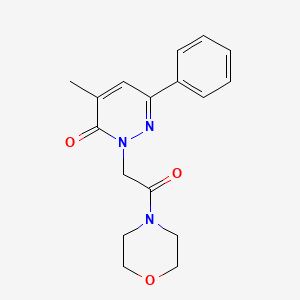
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
